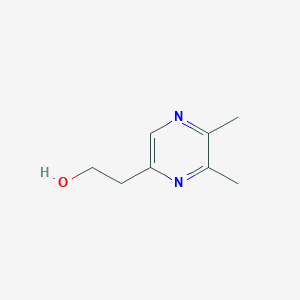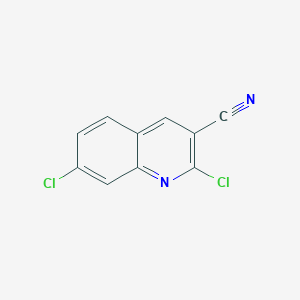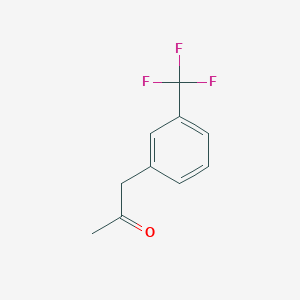
3-(三氟甲基)苯丙酮
描述
3-(Trifluoromethyl)phenylacetone is a chemical compound that belongs to the class of organic compounds known as trifluoromethylated aromatics. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to an aromatic ring. The trifluoromethyl group is known for its electron-withdrawing properties and its ability to influence the physical and chemical properties of the molecules to which it is attached.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex due to the reactivity of the trifluoromethyl group. However, research has shown that certain precursors like trifluorotriacetic acid lactone and hexafluorodehydroacetic acid can be used to synthesize a variety of azaheterocycles and aminoenones . Another approach involves the modified Gomberg condensation, which was used to synthesize 3-(Trifluoromethyl)-1,1′-biphenyl from 3-trifluoromethylaniline . Although not directly related to 3-(Trifluoromethyl)phenylacetone, these methods provide insight into the synthetic strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is significantly influenced by the trifluoromethyl group. For instance, Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide exhibits a phase transition from a trigonal space group to a monoclinic space group when cooled from 293 K to 100 K . This indicates that the trifluoromethyl groups can affect the overall molecular conformation and crystal packing of the compound.
Chemical Reactions Analysis
Trifluoromethylated compounds are known to participate in various chemical reactions. The study on the reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with amines resulted in the formation of 2,6-bis(trifluoromethyl)-4-pyridones and aminoenones, which could further react with active methylene compounds to form fluorinated merocyanine dyes . This demonstrates the reactivity of trifluoromethylated compounds in nucleophilic attacks and their potential to form complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are largely defined by the presence of the trifluoromethyl group. For example, the disordered fluorine atoms of the trifluoromethyl groups in Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide suggest rotational motion at room temperature, which slows down and becomes localized at lower temperatures . This behavior can influence the compound's solubility, boiling point, and stability. Additionally, the electron-withdrawing nature of the trifluoromethyl group can affect the acidity and reactivity of adjacent functional groups in the molecule.
科学研究应用
手性胺的合成
3-(三氟甲基)苯丙酮可作为手性亚胺型有机催化剂用于手性胺的合成 . 手性胺是合成各种药物和天然产物的重要构建块。
羟基的合成
该化合物已被证明可有效地用于羟基的合成 . 羟基是由共价键合到氧原子的氢原子组成的官能团。它们存在于许多有机化合物中,包括醇和羧酸。
还原胺化反应
3-(三氟甲基)苯丙酮已被用于通过还原胺化反应合成 (±)-[1-(3-三氟甲基)苯基]-2-丙胺 . 还原胺化是一种合成胺的方法,它涉及通过中间亚胺将羰基转化为胺。
氨基乙醇衍生物的合成
该化合物还被用于合成 N-{2-[1-甲基-2-(3-三氟甲基)苯基]}-氨基乙醇 . 氨基乙醇是一类含有氨基和羟基的有机化合物。它们用于合成各种药物和其他生物活性化合物。
蛋白质组学研究
3-(三氟甲基)苯丙酮可用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该化合物可能被用于研究蛋白质相互作用、翻译后修饰或蛋白质构象变化。
有机催化
作为手性亚胺型有机催化剂,3-(三氟甲基)苯丙酮可用于不对称有机反应 . 有机催化是化学的一个分支学科,它使用小有机分子作为化学反应的催化剂。这在合成具有高对映选择性的复杂有机分子中特别有用。
安全和危害
3-(Trifluoromethyl)phenylacetone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .
作用机制
Target of Action
3-(Trifluoromethyl)phenylacetone, also known as 1-[3-(trifluoromethyl)phenyl]propan-2-one, is a chiral iminium-type organocatalyst . It primarily targets substrates involved in asymmetric organic reactions . The compound’s role is to facilitate the synthesis of chiral amines and hydroxyl groups .
Mode of Action
The compound interacts with its targets through hydrogen bonding and steric interactions . This interaction enables the compound to act as a catalyst in the synthesis of chiral amines and hydroxyl groups . The resulting changes include the formation of new chiral centers in the substrate molecules .
Biochemical Pathways
It is known that the compound plays a role in asymmetric organic reactions . These reactions often involve the creation of new chiral centers, which can significantly affect the properties and activities of the resulting molecules .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 89-90 °c/05 mmHg and density of 1.204 g/mL at 25 °C , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)phenylacetone’s action primarily involve the synthesis of chiral amines and hydroxyl groups . These synthesized molecules can have various roles in cellular processes, depending on their specific structures and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)phenylacetone. For instance, the compound’s boiling point and density suggest that it may be sensitive to changes in temperature and pressure . Additionally, the compound’s efficacy as a catalyst may be affected by the concentration of the substrate and the presence of other molecules in the reaction environment .
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQCDCEBDRIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176320 | |
| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21906-39-8 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(α,α,α-trifluoro-m-tolyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2CXD4DHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(Trifluoromethyl)phenylacetone in the synthesis of Fenfluramine?
A1: 3-(Trifluoromethyl)phenylacetone serves as a crucial intermediate in the multi-step synthesis of Fenfluramine []. The provided research outlines a specific synthetic route where this compound undergoes reductive amination with a borohydride reducing agent and an amine to yield Fenfluramine []. This highlights the importance of 3-(Trifluoromethyl)phenylacetone in achieving high-purity Fenfluramine with controlled regioisomer content.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



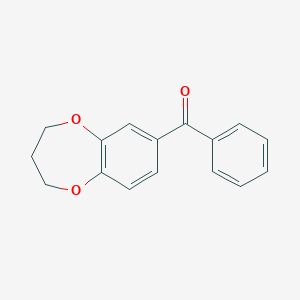
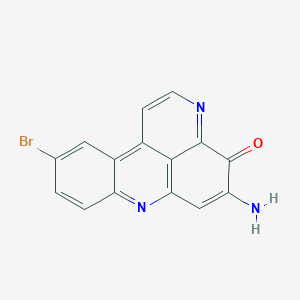
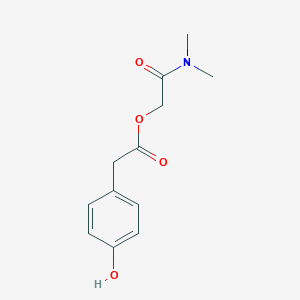

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)


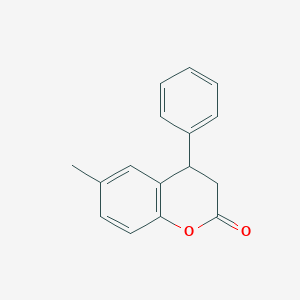
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)

